Cas no 1567891-23-9 ((1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol)

(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1567891-23-9
- (1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol
- EN300-1933503
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- Inchi: 1S/C8H8F3NO2/c1-14-6-2-5(3-12-4-6)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1
- InChI Key: YLLJQFIJGFDGLW-SSDOTTSWSA-N
- SMILES: FC([C@@H](C1C=NC=C(C=1)OC)O)(F)F
Computed Properties
- Exact Mass: 207.05071298g/mol
- Monoisotopic Mass: 207.05071298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 1.1
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933503-10.0g |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol |
1567891-23-9 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1933503-0.1g |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol |
1567891-23-9 | 0.1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1933503-5.0g |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol |
1567891-23-9 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1933503-0.5g |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol |
1567891-23-9 | 0.5g |
$1482.0 | 2023-06-02 | ||
Enamine | EN300-1933503-1.0g |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol |
1567891-23-9 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1933503-2.5g |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol |
1567891-23-9 | 2.5g |
$3025.0 | 2023-06-02 | ||
Enamine | EN300-1933503-0.05g |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol |
1567891-23-9 | 0.05g |
$1296.0 | 2023-06-02 | ||
Enamine | EN300-1933503-0.25g |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol |
1567891-23-9 | 0.25g |
$1420.0 | 2023-06-02 |
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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5. Book reviews
Additional information on (1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol
Introduction to (1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol (CAS No. 1567891-23-9)
(1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1567891-23-9, represents a unique molecular structure that combines fluorine substitution with a methoxypyridine moiety, making it a promising candidate for various biochemical applications.
The structural features of this compound are particularly noteworthy. The presence of three fluorine atoms at the 2-position of the ethyl group introduces a high degree of electronic and steric complexity, which can influence its interactions with biological targets. Additionally, the 5-methoxypyridin-3-yl group provides a nitrogen-rich heterocyclic framework that is often utilized in drug design due to its ability to form hydrogen bonds and participate in π-stacking interactions.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. Studies have indicated that the fluorinated alcohols exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This stability is attributed to the electron-withdrawing effect of fluorine, which reduces the nucleophilicity of hydroxyl groups and thereby slows down their degradation pathways.
The methoxypyridine ring in (1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol also plays a crucial role in its biological activity. Pyridine derivatives are well-documented for their role as pharmacophores in numerous therapeutic agents. The methoxy group further modulates the electronic properties of the pyridine ring, enhancing its binding affinity to certain enzymes and receptors. This has led to its exploration in the development of novel treatments for neurological disorders, where precise targeting is essential.
In vitro studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes implicated in inflammation and pain signaling. The trifluoromethyl group, in particular, has been shown to improve binding affinity by increasing lipophilicity and reducing metabolic susceptibility. These findings align with the growing interest in fluorinated compounds as lead molecules in drug discovery.
The stereochemistry of (1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol is also a critical factor in its biological efficacy. The (1R) configuration at the chiral center influences how the molecule interacts with biological targets, often leading to differences in potency and selectivity. Advanced synthetic methodologies have allowed for the efficient preparation of enantiomerically pure forms of this compound, enabling more detailed pharmacological characterization.
One of the most exciting applications of this compound is in the realm of antiviral research. The unique combination of fluorine substitution and pyridine functionality makes it an attractive scaffold for designing molecules that can disrupt viral replication cycles. Preliminary data suggest that derivatives of this compound may inhibit key viral enzymes without significant toxicity to host cells. This opens up new avenues for developing treatments against emerging viral threats.
The synthesis of (1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol involves multi-step organic transformations that require precise control over reaction conditions. Advanced catalytic systems have been developed to facilitate these reactions while maintaining high yields and enantioselectivity. The use of transition metal catalysts has been particularly effective in constructing complex molecular frameworks efficiently.
As research continues to uncover new therapeutic applications for this compound, its significance in medicinal chemistry is likely to grow. The ability to fine-tune its structure through strategic modifications offers a versatile platform for developing next-generation pharmaceuticals. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential in addressing unmet medical needs.
The development of robust analytical methods for characterizing this compound has also been instrumental in advancing its study. High-resolution spectroscopic techniques such as NMR and mass spectrometry provide critical insights into its molecular structure and purity. These tools are indispensable for ensuring that subsequent biological evaluations are performed on well-characterized samples.
In conclusion, (1R)-2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-ol represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of fluorine substitution and pyridine functionality makes it a valuable asset in pharmaceutical research. As our understanding of its properties continues to evolve, so too will its potential applications across various therapeutic areas.
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